Disuccinimidyl sulfoxide

XL-MS Crosslinker Comparison Fragmentation Efficiency

Disuccinimidyl sulfoxide (DSSO) is the only MS-cleavable crosslinker with a sulfoxide core that fragments upon CID, dramatically reducing false discovery rates vs. non-cleavable alternatives like DSS. Its membrane permeability enables live-cell crosslinking, and the 10.1 Å spacer arm delivers high-resolution distance constraints for structural biology. Choose DSSO for unmatched XL-MS performance in complex samples.

Molecular Formula C14H16N2O9S
Molecular Weight 388.35 g/mol
CAS No. 1351828-03-9
Cat. No. B594242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisuccinimidyl sulfoxide
CAS1351828-03-9
SynonymsDSSO
Molecular FormulaC14H16N2O9S
Molecular Weight388.35 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2O9S/c17-9-1-2-10(18)15(9)24-13(21)5-7-26(23)8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
InChIKeyXJSVVHDQSGMHAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disuccinimidyl Sulfoxide (DSSO) for Procurement: A Quantitative MS-Cleavable Crosslinker Specification Guide


Disuccinimidyl sulfoxide (DSSO, CAS: 1351828-03-9) is a homobifunctional, amine-reactive, membrane-permeable crosslinker with a molecular weight of 388.35 g/mol and a spacer arm length of 10.1 Å . It is specifically engineered for crosslinking mass spectrometry (XL-MS) due to its sulfoxide-containing core, which houses two symmetric collision-induced dissociation (CID)-cleavable sites [1]. This design enables the gas-phase cleavage of crosslinked peptides within the mass spectrometer, a capability not present in conventional non-cleavable crosslinkers like disuccinimidyl suberate (DSS) [1].

Disuccinimidyl Sulfoxide (DSSO) Procurement Rationale: Why Non-Cleavable Crosslinkers Are Not Interchangeable


Generic substitution of DSSO with a non-cleavable amine-reactive crosslinker like disuccinimidyl suberate (DSS) or bis(sulfosuccinimidyl) suberate (BS3) is not scientifically valid for XL-MS workflows. While all three target primary amines, DSS and BS3 lack the central cleavable sulfoxide moiety, resulting in fundamentally different MS fragmentation patterns and data complexity [1]. Non-cleavable crosslinkers produce chimeric spectra that combine fragments from both peptides, exponentially increasing the search space and false discovery rate (FDR) [2]. In contrast, DSSO's cleavability reduces this search space by enabling independent mass analysis of each peptide [2]. The following section provides quantitative evidence for why this cleavability translates to superior performance in complex sample analysis.

Disuccinimidyl Sulfoxide (DSSO) Quantified Differentiation Evidence: A Comparative Analysis Against Alternative Crosslinkers


DSSO vs. BS3: Quantified Improvement in MS/MS Fragment Identification and Peptide Sequence Coverage

In a direct head-to-head comparison using a synthetic peptide library, the MS-cleavable crosslinker DSSO significantly outperformed the non-cleavable crosslinker BS3 in peptide backbone fragmentation. For 12,919 common crosslink spectrum matches (CSMs) identified in both datasets, DSSO produced a statistically significant increase in sequence coverage of link site-containing fragments (p < 0.0001) [1]. This translates to more confident peptide identifications.

XL-MS Crosslinker Comparison Fragmentation Efficiency

DSSO vs. DSS: Workflow Performance Superiority on High-Complexity Proteome Samples

A comparative analysis of crosslinker workflows revealed that performance is highly dependent on sample complexity. The non-cleavable crosslinker DSS (disuccinimidyl suberate) outperforms DSSO on low-complexity samples like purified protein complexes [1]. However, as sample complexity increases to whole cell lysates, the MS-cleavable nature of DSSO becomes critical, enabling DSSO to identify the highest number of crosslinked peptide pairs [1]. This is a class-level inference based on the fundamental differences in how search algorithms handle cleavable vs. non-cleavable data.

XL-MS Proteomics Sample Complexity

DSSO vs. DSS: Direct Evidence of Superior Peptide Backbone Fragmentation in MS/MS

Analysis of spectrum quality indicates that DSSO-crosslinked peptides undergo better backbone fragmentation during MS/MS compared to DSS-crosslinked peptides [1]. This improved fragmentation is a direct consequence of the crosslinker's cleavability, which simplifies the precursor ion structure prior to peptide backbone fragmentation. This effect is particularly pronounced in high-complexity samples where the initial search space is vast, as better fragmentation yields higher confidence identifications.

XL-MS Fragmentation Crosslinker Comparison

DSSO vs. DSSO-Carbamate: Quantified Stability and Crosslink Recovery for Flexible Proteins

DSSO undergoes decomposition in anhydrous solution via a retro-Michael reaction, which can reduce the active ingredient below 90% [1]. A rationally modified analogue, DSSO-carbamate, was designed to mitigate this. In direct comparison, DSSO-carbamate demonstrated remarkably favorable stability, translating to higher cross-link and monolink recovery when performing XL-MS on monomeric flexible proteins [1]. This improved data density from DSSO-carbamate generated more accurate protein structure predictions when combined with AlphaFold2 compared to predictions using DSSO data [1].

XL-MS Crosslinker Stability Protein Structure Prediction

DSSO vs. DSS and DSBU: Physical Property Comparison for Method Selection

Selecting a crosslinker often depends on the desired experimental constraints. DSSO provides a spacer arm of 10.1 Å , which is a critical parameter for interpreting distance constraints in structural models. In comparison, the non-cleavable crosslinker DSS has a spacer arm of 11.4 Å, and the alternative MS-cleavable crosslinker DSBU has an 11-atom spacer arm . This makes DSSO's shorter arm length advantageous for providing tighter, higher-resolution distance constraints in structural biology applications compared to DSS or DSBU.

XL-MS Crosslinker Selection Spacer Arm

Disuccinimidyl Sulfoxide (DSSO) Application Scenarios: Where Its Differentiated MS Performance Delivers Maximum Value


Proteome-Wide Protein-Protein Interaction (PPI) Mapping

This is the flagship application for DSSO. When analyzing highly complex samples such as whole cell lysates, the ability of DSSO to reduce data complexity through MS-cleavability is paramount [1]. The evidence shows that DSSO workflows identify the highest number of crosslinked peptide pairs in high-complexity samples compared to non-cleavable alternatives like DSS [1]. The improved backbone fragmentation [2] and consequent higher identification confidence [3] make DSSO the reagent of choice for generating large-scale, high-confidence interactome maps.

In Vivo and In Situ Crosslinking of Native Protein Complexes

DSSO's membrane permeability enables it to crosslink native protein complexes within intact cells and organelles [1]. This has been demonstrated in studies of human chromatin in live cells [2] and isolated mitochondria [3]. The MS-cleavability is essential here, as it allows for the unambiguous identification of crosslinks from a complex mixture of cellular proteins without the need for isotopic labeling or extensive fractionation that may be required with non-cleavable crosslinkers [4].

High-Resolution Structural Modeling and Protein Dynamics

The defined 10.1 Å spacer arm of DSSO is a key parameter for generating precise distance constraints in structural biology [1]. Its shorter arm length, compared to DSS (11.4 Å), provides higher-resolution data for integrative modeling of protein structures and conformational changes [1]. The use of DSSO has been instrumental in elucidating the dynamic structures and regulation of large protein assemblies like the human 26S proteasome [2]. For applications where model accuracy is dependent on tight spatial constraints, DSSO offers a distinct advantage.

Mapping Antibody-Antigen Interaction Interfaces

DSSO can be used in a complementary fashion with other crosslinkers to map protein interaction interfaces. For instance, in a study mapping the binding domain of HER2 to pertuzumab, both DSSO and another crosslinker (CDI) were used. While CDI contributed more crosslinks due to its short spacer and reactivity toward hydroxyl groups, the DSSO crosslinks were valuable for accurately revealing the interaction interface [1]. This demonstrates DSSO's utility in targeted structural biology applications where its specific reactivity and spacer length provide orthogonal structural data.

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